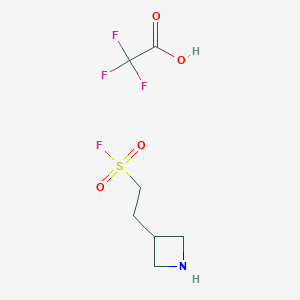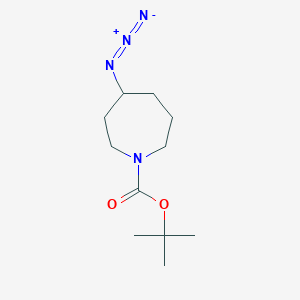
2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid is a chemical compound used in scientific research. It is a potent inhibitor of serine proteases and is commonly used in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Biological Activity
2-(Azetidin-3-yl)ethanesulfonyl fluoride has been explored in the synthesis of new classes of heteroatom-activated beta-lactam antibiotics. These compounds show significant antimicrobial activity, predominantly against Gram-negative bacteria, indicating their potential in addressing bacterial resistance issues (Woulfe & Miller, 1985).
Environmental Persistence and Health Effects
Research has shown that perfluorooctanesulfonyl fluoride-based compounds, which can degrade into perfluorooctanesulfonate (PFOS) and related fluorochemicals, accumulate in human and wildlife tissues. Studies on human blood from various countries have highlighted the widespread presence of PFOS, indicating global exposure and potential health risks associated with these compounds (Kannan et al., 2004).
Drug Discovery and Medical Imaging
2,2,2-Trifluoroacetic acid is employed in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. For instance, compounds synthesized using 2,2,2-trifluoroacetic acid as a precursor have been used to study nicotinic acetylcholine receptors in the brain, contributing valuable insights into neurological conditions and the development of novel therapeutic strategies (Doll et al., 1999).
Anticancer Research
Compounds derived from 2-(Azetidin-3-yl)ethanesulfonyl fluoride have shown promise in cancer research, with specific triazine folate antagonists exhibiting high activity against various cancer cell lines. This underscores the potential for developing new cancer treatments based on the manipulation of folate pathways (Corbett et al., 1982).
Environmental and Material Science
Fluorinated compounds, including those derived from perfluorooctanesulfonyl fluoride and 2,2,2-trifluoroacetic acid, play a crucial role in the development of environmentally relevant materials. Their synthesis and degradation pathways are of particular interest due to their persistence and potential environmental impact. Studies have focused on understanding these pathways to mitigate adverse effects while taking advantage of their unique properties in various applications (Lehmler, 2005).
properties
IUPAC Name |
2-(azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.C2HF3O2/c6-10(8,9)2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHUROSPMMCZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCS(=O)(=O)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2443853.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2443859.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)

![1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one](/img/structure/B2443865.png)
![3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2443866.png)

